molecular formula C12H13NO2 B14143134 (S)-3-(3-Indolyl)butanoic acid CAS No. 214541-53-4

(S)-3-(3-Indolyl)butanoic acid

Cat. No.: B14143134
CAS No.: 214541-53-4
M. Wt: 203.24 g/mol
InChI Key: IKTJMKYSKNYTJM-QMMMGPOBSA-N
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Description

(S)-3-(3-Indolyl)butanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring system attached to a butanoic acid moiety, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Indolyl)butanoic acid typically involves the use of indole and butanoic acid derivatives. One common method is the Lewis acid-catalyzed nucleophilic addition of indoles to ketones under mild conditions . This process can be carried out with various ketones, providing access to a range of indole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed cyclization reactions of unsaturated substrates, such as alkynes and nitrogen compounds, is also a viable method for producing indole derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Indolyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-3-(3-Indolyl)butanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (S)-3-(3-Indolyl)butanoic acid involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone involved in growth and development.

    Indole-3-butyric acid: Another plant hormone used to promote root formation in cuttings.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

Uniqueness

(S)-3-(3-Indolyl)butanoic acid is unique due to its specific structure, which combines the indole ring with a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

214541-53-4

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(3S)-3-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C12H13NO2/c1-8(6-12(14)15)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,6H2,1H3,(H,14,15)/t8-/m0/s1

InChI Key

IKTJMKYSKNYTJM-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC(=O)O)C1=CNC2=CC=CC=C21

Canonical SMILES

CC(CC(=O)O)C1=CNC2=CC=CC=C21

Origin of Product

United States

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